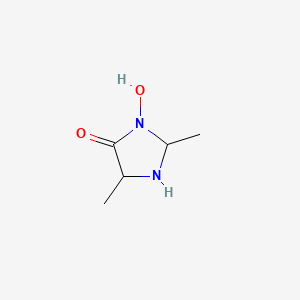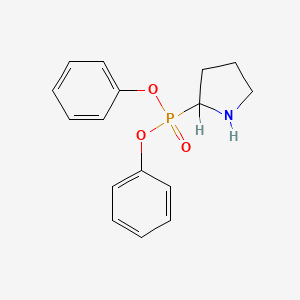
Diphenyl pyrrolidine-2-phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl pyrrolidine-2-phosphonate is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties It is characterized by the presence of a pyrrolidine ring bonded to a phosphonate group, with two phenyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl pyrrolidine-2-phosphonate can be synthesized through several methods. One common approach involves the copper-catalyzed arylation of amines. In this method, 10 mol % of copper(I) iodide (CuI) is used as the copper source, and 20 mol % of this compound acts as the ligand. The reaction is carried out in the presence of potassium phosphate (K3PO4) as the base and dimethylformamide (DMF) containing 2% water as the solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of efficient and inexpensive catalyst systems, such as copper(I) iodide, allows for the scalable production of this compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl pyrrolidine-2-phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in coupling reactions, such as the copper-catalyzed arylation of amines.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in arylation reactions.
Potassium Phosphate (K3PO4): Acts as a base in the reaction.
Dimethylformamide (DMF): Used as a solvent, often containing a small percentage of water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the copper-catalyzed arylation of amines, the primary product is the arylated amine .
Scientific Research Applications
Diphenyl pyrrolidine-2-phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions, facilitating the formation of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which diphenyl pyrrolidine-2-phosphonate exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine Oxide: Similar in structure but lacks the pyrrolidine ring.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but different functional groups attached.
Uniqueness
Diphenyl pyrrolidine-2-phosphonate is unique due to the combination of the pyrrolidine ring and the phosphonate group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable ligand in catalytic reactions and a versatile compound in various research applications .
Properties
CAS No. |
345229-22-3 |
|---|---|
Molecular Formula |
C16H18NO3P |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
2-diphenoxyphosphorylpyrrolidine |
InChI |
InChI=1S/C16H18NO3P/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI Key |
QOTDIUAVPXJUEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
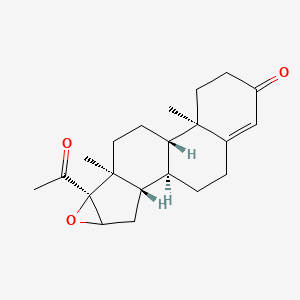
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)


![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)


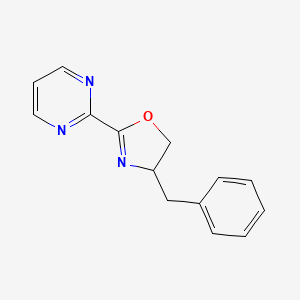
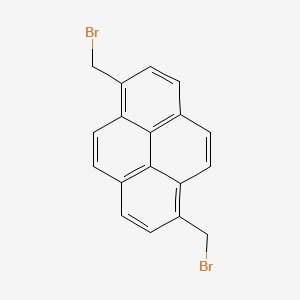
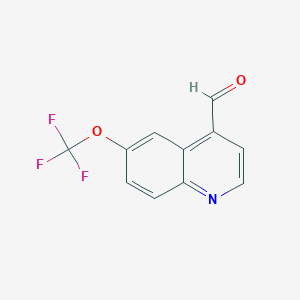
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
